6-ethyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine
Overview
Description
6-ethyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the ring. This compound features an ethyl group at the 6th position and a prop-2-yn-1-yl group at the nitrogen atom of the pyrimidine ring.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, contributing to their therapeutic potential .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to generate reactive oxygen species through energy transfer and single electron transfer pathways, which play a crucial role in their reactions .
Biochemical Pathways
Related compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of Pyrimidin-4-amine: The starting material, pyrimidin-4-amine, can be synthesized through the reaction of guanidine with an appropriate β-dicarbonyl compound.
Ethylation: The pyrimidin-4-amine undergoes ethylation at the 6th position using ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Amination: The ethylated pyrimidin-4-amine is then reacted with prop-2-yn-1-ylamine under suitable conditions to introduce the prop-2-yn-1-yl group at the nitrogen atom.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-ethyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Pyrimidin-4-one derivatives.
Reduction Products: Reduced pyrimidin-4-amine derivatives.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to understand the interactions of pyrimidine derivatives with biological macromolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-ethyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine: The compound .
6-ethyl-N-(prop-2-yn-1-yl)pyrimidin-2-amine: Similar structure but with the amine group at a different position on the pyrimidine ring.
6-ethyl-N-(prop-2-yn-1-yl)pyrimidin-5-amine: Another positional isomer with the amine group at the 5th position.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its positional isomers. The presence of the ethyl group and the prop-2-yn-1-yl group at specific positions can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
6-ethyl-N-prop-2-ynylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-3-5-10-9-6-8(4-2)11-7-12-9/h1,6-7H,4-5H2,2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUNQNSQRGBPTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)NCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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